molecular formula C17H19NO4S B6380501 3-Methoxy-4'-(pyrrolidin-1-ylsulfonyl)-[1,1'-biphenyl]-4-ol CAS No. 1261899-07-3

3-Methoxy-4'-(pyrrolidin-1-ylsulfonyl)-[1,1'-biphenyl]-4-ol

Cat. No.: B6380501
CAS No.: 1261899-07-3
M. Wt: 333.4 g/mol
InChI Key: BGOPUPLNJZANGG-UHFFFAOYSA-N
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Description

3-Methoxy-4'-(pyrrolidin-1-ylsulfonyl)-[1,1'-biphenyl]-4-ol is a biphenyl derivative featuring a hydroxyl group at position 4, a methoxy group at position 3 on one benzene ring, and a pyrrolidin-1-ylsulfonyl substituent at position 4' on the second ring. Biphenyl scaffolds are widely explored in medicinal chemistry due to their conformational rigidity and versatility in drug design .

Properties

IUPAC Name

2-methoxy-4-(4-pyrrolidin-1-ylsulfonylphenyl)phenol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19NO4S/c1-22-17-12-14(6-9-16(17)19)13-4-7-15(8-5-13)23(20,21)18-10-2-3-11-18/h4-9,12,19H,2-3,10-11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BGOPUPLNJZANGG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1)C2=CC=C(C=C2)S(=O)(=O)N3CCCC3)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19NO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70685808
Record name 3-Methoxy-4'-(pyrrolidine-1-sulfonyl)[1,1'-biphenyl]-4-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70685808
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

333.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1261899-07-3
Record name 3-Methoxy-4'-(pyrrolidine-1-sulfonyl)[1,1'-biphenyl]-4-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70685808
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Methoxy-4’-(pyrrolidin-1-ylsulfonyl)-[1,1’-biphenyl]-4-ol typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes:

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for cost, yield, and safety. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

3-Methoxy-4’-(pyrrolidin-1-ylsulfonyl)-[1,1’-biphenyl]-4-ol can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: PCC, DMP, or other mild oxidizing agents.

    Reduction: LiAlH4 or other strong reducing agents.

    Substitution: Sodium methoxide, potassium tert-butoxide, or other strong nucleophiles.

Major Products Formed

    Oxidation: Formation of a carbonyl derivative.

    Reduction: Formation of a sulfide derivative.

    Substitution: Formation of various substituted biphenyl derivatives depending on the nucleophile used.

Mechanism of Action

The mechanism of action of 3-Methoxy-4’-(pyrrolidin-1-ylsulfonyl)-[1,1’-biphenyl]-4-ol involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Substituent Analysis

The following biphenyl-4-ol derivatives (Table 1) highlight key structural differences and their implications:

Compound Name Substituent at Position 3 Substituent at Position 4' Key Features
Target Compound Methoxy Pyrrolidin-1-ylsulfonyl Combines electron-donating methoxy with a polar, basic pyrrolidine-sulfonyl group.
3-Fluoro-4'-(methylsulfonyl)-[1,1'-biphenyl]-4-ol Fluoro Methylsulfonyl Electron-withdrawing fluoro and non-basic methylsulfonyl enhance polarity.
4'-Chloro-[1,1'-biphenyl]-4-ol None Chloro Chloro is moderately electron-withdrawing; lacks sulfonyl functionality.
4'-Fluoro-[1,1'-biphenyl]-4-ol None Fluoro Smaller substituent; lower steric hindrance compared to sulfonyl groups.

Key Observations :

  • Electronic Effects : The methoxy group in the target compound donates electrons via resonance, contrasting with the electron-withdrawing fluoro group in its analog. This difference impacts charge distribution and reactivity .
  • Polarity and Solubility : The pyrrolidinylsulfonyl group introduces both polarity (via sulfonyl) and basicity (via pyrrolidine), whereas methylsulfonyl (in the 3-fluoro analog) lacks basicity. This may enhance the target compound’s solubility in acidic environments .

Biological Activity

3-Methoxy-4'-(pyrrolidin-1-ylsulfonyl)-[1,1'-biphenyl]-4-ol is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This compound features a biphenyl core with a methoxy group, a hydroxyl group, and a pyrrolidin-1-ylsulfonyl group, making it a candidate for various therapeutic applications.

Chemical Structure and Properties

The molecular formula of this compound is C18H19NO5S. The structural characteristics include:

Functional Group Description
Biphenyl CoreTwo phenyl rings connected by a single bond
Methoxy Group-OCH₃ substituent on the biphenyl structure
Hydroxyl Group-OH group contributing to biological activity
Pyrrolidin-1-ylsulfonylSulfonamide functionality enhancing reactivity

The mechanism of action for this compound likely involves its interaction with biological targets such as enzymes and receptors. The unique combination of functional groups may enhance binding affinity and specificity to these targets, leading to modulation of their activity.

Case Studies and Research Findings

A series of studies have focused on the biological evaluation of structurally related compounds:

Case Study 1: Anticancer Activity
A recent study examined several pyrrolidine derivatives and found that certain compounds exhibited IC50 values in the low micromolar range against cancer cell lines . The structural similarity to this compound suggests potential for similar efficacy.

Case Study 2: Enzyme Interaction
Molecular docking studies indicated that compounds with similar functionalities can effectively bind to active sites of target enzymes, suggesting that this compound may follow suit .

Comparative Analysis

To better understand the unique properties of this compound compared to similar compounds, the following table summarizes key features:

Compound Name Key Features Biological Activity
3-Methoxy-[1,1'-biphenyl]-4-carboxylic acidLacks pyrrolidine sulfonamideLimited anticancer activity
Pyrrolidine sulfonamide derivativesContains pyrrolidine; varied aromatic substitutionsNotable antimicrobial effects
3-Methoxy-[2-(pyrrolidin)]phenolSimilar biphenyl structure; different substitutionsModerate enzyme inhibition

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